

Introduction: The Strategic Value of a Functionalized Pyrazole Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-nitro-1H-pyrazole**

Cat. No.: **B1374897**

[Get Quote](#)

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved drugs and biologically active compounds.^{[1][2]} Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for drug design. The strategic functionalization of this core is paramount for modulating pharmacological activity. The introduction of a bromine atom and a nitro group, as seen in **3-Bromo-4-nitro-1H-pyrazole**, creates a highly versatile building block. The bromo-substituent provides a handle for cross-coupling reactions, while the electron-withdrawing nitro group significantly influences the ring's reactivity and can be a precursor to an amino group.

This guide serves as a comprehensive technical resource on **3-Bromo-4-nitro-1H-pyrazole**, offering insights into its synthesis, physicochemical characteristics, spectral properties, and reactivity. The information herein is curated to empower researchers in leveraging this molecule for the synthesis of novel chemical entities with therapeutic potential.

Molecular Identity and Physicochemical Profile

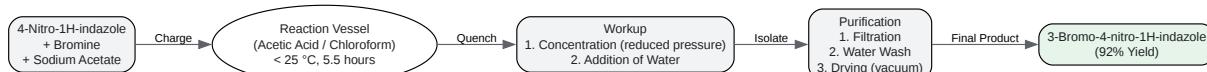
Understanding the fundamental properties of **3-Bromo-4-nitro-1H-pyrazole** is the first step in its effective application.

IUPAC Name: **3-Bromo-4-nitro-1H-pyrazole** Synonyms: 5-Bromo-4-nitro-1H-pyrazole^{[3][4]}

CAS Number: 784193-37-9^{[3][5]} Molecular Formula: C₃H₂BrN₃O₂^[3] Molecular Weight: 191.97 g/mol ^[3]

Caption: 2D Structure of **3-Bromo-4-nitro-1H-pyrazole**.

Computed Physicochemical Properties


The following properties, crucial for predicting the molecule's behavior in biological systems (e.g., membrane permeability, solubility), have been computationally derived.

Property	Value	Source
Molecular Weight	191.97	[3]
Monoisotopic Mass	190.93304 Da	[4]
XlogP	1.1	[4]
Topological Polar Surface Area (TPSA)	71.82 Å ²	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	1	[3]

Causality Insight: The TPSA of 71.82 Å² and a LogP of 1.1 suggest the molecule has moderate polarity. This balance is often desirable in drug candidates, potentially allowing for sufficient aqueous solubility for formulation while retaining the lipophilicity needed to cross cellular membranes.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles often involves the cyclization of a suitable precursor or the direct functionalization of the pyrazole ring. For **3-Bromo-4-nitro-1H-pyrazole**, a common and effective method is the direct electrophilic bromination of 4-nitro-1H-pyrazole. The nitro group acts as a deactivating group, directing the incoming electrophile (bromine).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a bromo-nitro-azole.

Experimental Protocol: Bromination of 4-Nitro-1H-indazole

This protocol is adapted from a similar synthesis and illustrates the core principles.[\[6\]](#)

- Vessel Preparation: To a flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.
- Reagent Addition: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution to the reaction mixture dropwise over approximately 3.5 hours.
 - Expertise Insight: The slow, controlled addition of bromine is critical. This minimizes the formation of di-brominated byproducts and helps to manage the exothermic nature of the reaction. Maintaining the temperature below 25 °C is essential for selectivity.[\[6\]](#)
- Reaction Monitoring: Stir the reaction mixture for an additional two hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. To the resulting solid residue, add a sufficient volume of water (e.g., 500 mL for a 0.3 mol scale reaction).[\[6\]](#)
- Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove any remaining acetic acid and salts. Dry the product under vacuum to yield the final 3-bromo-4-nitro-1H-indazole.[\[6\]](#)

- Trustworthiness: This self-validating protocol relies on the low solubility of the product in water for purification. The final filtration and washing steps are crucial for removing water-soluble impurities, ensuring a high-purity product without the need for column chromatography in many cases.

Spectroscopic and Crystallographic Characterization

Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.

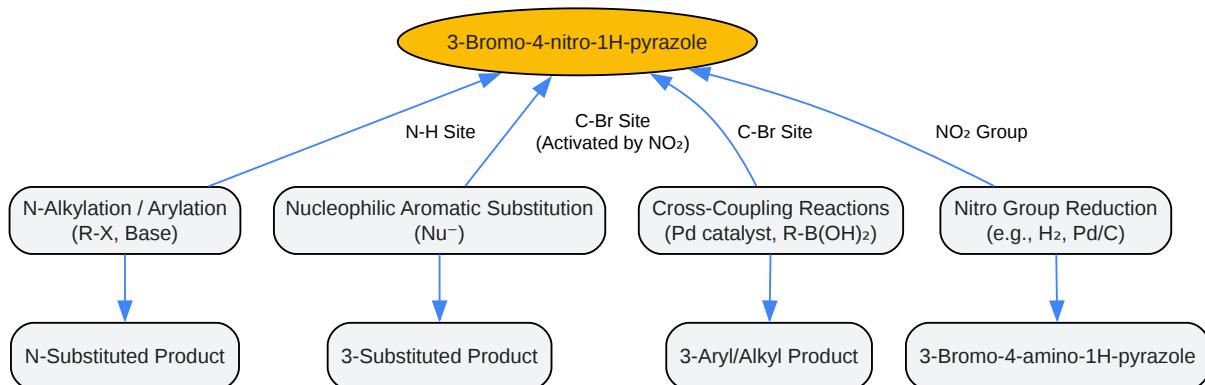
Spectroscopic Data Summary

Technique	Expected Features
¹ H NMR	A singlet in the aromatic region (δ 8.0-9.0 ppm) corresponding to the C5-H proton. A broad singlet for the N-H proton (variable, may exchange with D ₂ O). The downfield shift is due to the electron-withdrawing effects of the Br and NO ₂ groups.
¹³ C NMR	Three signals for the pyrazole ring carbons. The carbon bearing the bromine (C3) and the carbon bearing the nitro group (C4) will be significantly shifted.
Mass Spec (EI)	Molecular ion peak (M ⁺) corresponding to the isotopic pattern of bromine (¹⁹¹ / ¹⁹³ m/z).
IR Spectroscopy	Characteristic strong asymmetric and symmetric stretching bands for the NO ₂ group (~1550-1500 cm ⁻¹ and ~1360-1320 cm ⁻¹). N-H stretching (~3300-3100 cm ⁻¹).

Crystallographic Analysis

While crystal structure data for the exact title compound is not readily available, a closely related derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been analyzed.^[7]^[8] This

provides authoritative confirmation of the core ring structure and the relative positions of the bromo and nitro substituents.


- Crystal System: Monoclinic[7][8]
- Space Group: P2₁/c[7][8]

Authoritative Grounding: X-ray crystallography is the gold standard for unambiguous structure determination. The data from the carboxylic acid derivative provides strong evidence for the connectivity and regiochemistry of **3-Bromo-4-nitro-1H-pyrazole**, as the core pyrazole substitution pattern is identical. The analysis confirms the adjacency of the bromo and nitro groups.

Reactivity and Synthetic Potential

The dual functionalization of **3-Bromo-4-nitro-1H-pyrazole** makes it a powerful intermediate for building molecular complexity.

- N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various side chains.
- Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is significantly electron-deficient due to the potent electron-withdrawing effect of the nitro group. This activates the C3 position, making the bromine atom a good leaving group for SNAr reactions with various nucleophiles (e.g., amines, thiols, alkoxides).
- Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the introduction of diverse aryl, vinyl, or alkynyl groups.
- Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which provides a new site for functionalization (e.g., amide bond formation, diazotization). This transformation dramatically alters the electronic properties of the ring, switching the substituent from strongly electron-withdrawing to strongly electron-donating.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-Bromo-4-nitro-1H-pyrazole**.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The information is compiled from representative safety data sheets for brominated and nitrated heterocyclic compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Hazard Category	Precautionary Measures
Contact Hazard	Causes skin and serious eye irritation.[9][10][12] Wear appropriate protective gloves and chemical safety goggles.[9][10] Ensure an eyewash station is readily accessible.[9]
Inhalation Hazard	May cause respiratory irritation.[9][10] Avoid breathing dust/fumes. Use only in a well-ventilated area or a fume hood.[9][10][11]
Ingestion Hazard	Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
Storage	Store in a cool, well-ventilated area in a tightly closed container.[10][12] Keep away from strong oxidizing agents and excess heat.[9]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Trustworthiness: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. The information provided here is a summary of general hazards and should not replace a thorough risk assessment for your specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 3-bromo-4-nitro-1h-pyrazole (C3H2BrN3O2) [pubchemlite.lcsb.uni.lu]
- 5. indiamart.com [indiamart.com]
- 6. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Secure Verification [vinar.vin.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Functionalized Pyrazole Core]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374897#physicochemical-properties-of-3-bromo-4-nitro-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com